6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one
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Overview
Description
6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common approach includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the halogenation and cyclopropanation steps efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine and fluorine substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2-difluoro-spiro[3.3]heptane
- 6-Bromo-2-spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one stands out due to its specific arrangement of bromine, fluorine, and cyclopropane groups. This unique structure imparts distinct chemical properties, making it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H8BrF2NO |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
6-bromo-1',1'-difluorospiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H8BrF2NO/c12-6-1-2-7-8(3-6)10(4-11(10,13)14)5-15-9(7)16/h1-3H,4-5H2,(H,15,16) |
InChI Key |
VFRXCAQSBJIXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(F)F)CNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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